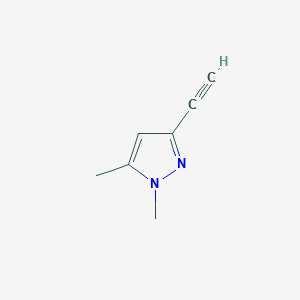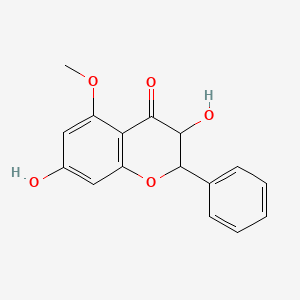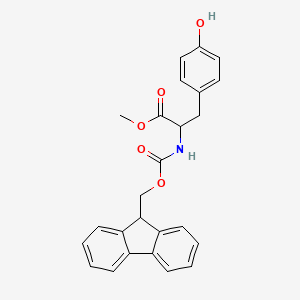
Fmoc-Tyr-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-L-チロシンメチルエステルは、一般的にFmoc-Tyr-OMeとして知られており、アミノ酸チロシン誘導体です。Fmoc固相ペプチド合成法、特にペプチド合成の分野で広く使用されています。 この化合物は、チロシンアミノ基に付加されたフルオレニルメチルオキシカルボニル(Fmoc)保護基と、カルボキシル基に付加されたメチルエステル基の存在を特徴としています .
準備方法
合成経路および反応条件
Fmoc-Tyr-OMeの合成は、通常、以下の手順を含みます。
エステル化: チロシンは、最初にメタノールとチオニルクロリドを使用してエステル化され、チロシンメチルエステル塩酸塩を形成します。
Fmoc保護: 次に、チロシンメチルエステル塩酸塩は、炭酸ナトリウムなどの塩基の存在下で、フルオレニルメチルオキシカルボニルクロリド(Fmoc-Cl)と反応させてthis compoundを得ます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を保証するために、自動ペプチド合成機と大規模反応器の使用が含まれます。 反応条件は、副反応を最小限に抑え、合成の効率を最大化するように最適化されています .
化学反応の分析
反応の種類
Fmoc-Tyr-OMeは、以下を含むいくつかのタイプの化学反応を起こします。
一般的な試薬と条件
形成される主要な生成物
脱保護: Fmoc基の除去により、L-チロシンメチルエステルが生成されます.
エステル加水分解: エステル基の加水分解により、N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-L-チロシンが生成されます.
科学研究への応用
This compoundは、特に以下の分野において、科学研究で広く使用されています。
科学的研究の応用
Fmoc-Tyr-OMe is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is a key building block in the synthesis of peptides using the Fmoc solid-phase peptide synthesis method.
Protein Engineering: This compound is used in the synthesis of phosphopeptides, which are important for studying protein phosphorylation and signal transduction pathways.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: This compound is used to study enzyme-substrate interactions and protein-protein interactions.
作用機序
Fmoc-Tyr-OMeのペプチド合成における主な機能は、合成プロセス中にチロシンアミノ基を保護することです。Fmoc基は酸性条件下では安定していますが、塩基性条件下では選択的に除去することができ、ペプチドの段階的構築を可能にします。 メチルエステル基は、チロシンカルボキシル基を保護し、ペプチド合成中の不要な副反応を防ぎます .
類似化合物との比較
類似化合物
Fmoc-Tyr(tBu)-OH: この化合物は、メチルエステル基ではなく、チロシンヒドロキシル基を保護するtert-ブチル基を持っています.
Fmoc-Tyr(PO3H2)-OH: この化合物は、チロシンヒドロキシル基にリン酸基が結合しています.
独自性
Fmoc-Tyr-OMeは、Fmoc保護基とメチルエステル基の組み合わせで独自であり、選択的脱保護が要求されるペプチド合成で特に有用です。 メチルエステル基の存在により、他の類似化合物には存在しないカルボキシル基の保護が可能になります .
特性
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXWDJMIUGINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

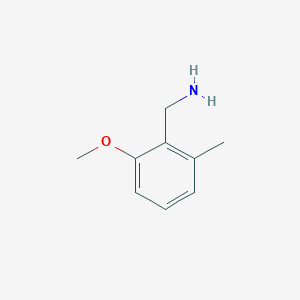
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
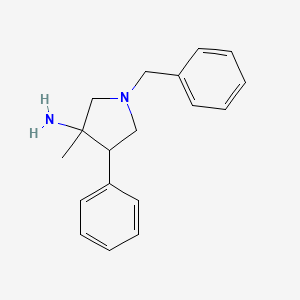
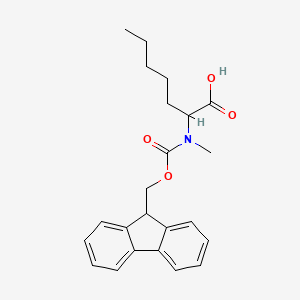
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)
![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
